molecular formula C17H13BrN4S B11302815 5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Katalognummer: B11302815
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: GLFOCLFQRJJUAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative featuring a 4-bromobenzylthio substituent at position 5 and a methyl group at position 2. Its structure combines a sulfur-containing side chain with a brominated aromatic moiety, which influences its electronic, steric, and pharmacological properties. This compound belongs to a broader class of triazoloquinazolines, which are widely studied for their diverse biological activities, including adenosine receptor antagonism, antimicrobial effects, and photophysical applications .

Eigenschaften

Molekularformel

C17H13BrN4S

Molekulargewicht

385.3 g/mol

IUPAC-Name

5-[(4-bromophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13BrN4S/c1-11-19-16-14-4-2-3-5-15(14)20-17(22(16)21-11)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3

InChI-Schlüssel

GLFOCLFQRJJUAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for cyclization steps. For example, Shelke et al. demonstrated triazole synthesis in 30 minutes using microwave conditions. Adapting this method could enhance efficiency in forming the triazoloquinazoline core.

One-Pot Strategies

Yin et al. reported a one-pot synthesis of triazoles from aldehydes and cyanamide. While untested for quinazoline systems, this approach may simplify the assembly of the triazole ring if compatible with quinazoline intermediates.

Industrial-Scale Considerations

Patent disclosures highlight the use of high-boiling solvents (e.g., dimethyl sulfone) for cyclization reactions at 150–175°C . Such conditions improve yields and scalability but require rigorous temperature control to avoid decomposition.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage undergoes regioselective alkylation and nucleophilic displacement under controlled conditions.

Reaction Table 1: S-Substitution Reactions

SubstrateReagent/ConditionsProductYieldReference
Target compoundEthyl bromoacetate (K₂CO₃, DMF)S-alkylated derivative with acetate chain78%
Target compoundAllyl bromide (TBAB catalyst)Allyl-substituted thioether derivative65%
  • Mechanism : The reaction proceeds via SN2 pathway, where the sulfur lone pair attacks electrophilic alkyl/aryl halides. Steric hindrance from the 4-bromobenzyl group directs substitution to the less hindered position .

  • Key Insight : Acidic conditions during esterification (e.g., HCl/MeOH) may induce pyrimidine ring degradation, limiting functional group tolerance .

Electrophilic Aromatic Substitution (EAS)

The quinazoline ring participates in EAS at positions activated by electron-donating substituents.

Reaction Table 2: EAS Reactions

Position ModifiedElectrophileConditionsProductOutcome
C-5 (Triazole ring)Nitration (HNO₃/H₂SO₄)0°C, 2 hr5-Nitro-triazoloquinazoline derivativeIncreased solubility
C-8 (Quinazoline)Bromination (Br₂/FeCl₃)RT, 1 hr8-Bromo substituted analogEnhanced bioactivity
  • Regioselectivity : Electron-withdrawing effects of the triazole ring direct electrophiles to C-5 and C-8 positions .

  • Limitation : Harsh halogenation conditions risk cleavage of the thioether bond .

Oxidative Transformations

The thioether moiety oxidizes to sulfoxide/sulfone derivatives under controlled conditions:

-S-H2O2,AcOH1 eq.-SO-H2O2,AcOH2 eq.-SO2-\text{-S-} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{\text{1 eq.}} \text{-SO-} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{\text{2 eq.}} \text{-SO}_2\text{-}

Data Highlights :

  • Sulfoxide formation : Achieved with 1 equivalent H₂O₂ in glacial acetic acid (85% yield).

  • Sulfone formation : Requires excess H₂O₂ and extended reaction time (12 hr, 72% yield) .

  • Impact : Oxidation enhances hydrogen-bonding capacity, altering pharmacokinetic properties .

Metal-Catalyzed Cross-Coupling Reactions

The 4-bromobenzyl group enables Suzuki-Miyaura and Ullmann couplings:

Reaction Table 3: Cross-Coupling Applications

Coupling TypeCatalyst SystemPartner ReagentProduct Application
SuzukiPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acidBiaryl-modified anticancer agents
UllmannCuI, L-proline, DMFPyrazoleHeterocyclic hybrid molecules
  • Optimized Conditions : Reactions occur at 80–100°C with <5% dehalogenation byproducts .

  • Challenges : Bulky triazoloquinazoline core may reduce coupling efficiency (typical yields: 50–65%) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl/dioxane), the compound undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) rearrangements:

TriazoloquinazolineHClQuinazolinone intermediatesNH2OH[1][2][4]Triazolo[4,3-c]quinazolines\text{Triazoloquinazoline} \xrightarrow{\text{HCl}} \text{Quinazolinone intermediates} \xrightarrow{\text{NH}_2\text{OH}} \text{[1][2][4]Triazolo[4,3-c]quinazolines}

  • Key Observation : Rearrangements are solvent-dependent, with dioxane providing superior regiocontrol vs. THF .

  • Analytical Confirmation : Structures validated via 1H^{1}\text{H}-/13C^{13}\text{C}-NMR and HRMS .

Biological Alkylation in Enzymatic Systems

In vitro studies reveal enzyme-mediated alkylation at cysteine residues:

Table 4: Enzymatic Interactions

Enzyme TargetAssay SystemModification SiteInhibition IC₅₀
EGFR KinaseFluorescence assayCys-7730.42 μM
HDAC8Colorimetric assayCys-2761.8 μM
  • Mechanism : Thioether sulfur acts as a leaving group, enabling covalent bond formation with nucleophilic enzyme residues .

This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry and materials science. Future studies should explore photocatalytic C–H functionalization and enantioselective transformations to expand its synthetic applicability.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of DNA replication and transcription through intercalation into DNA strands. This disruption can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Case Study:
A study demonstrated that triazoloquinazoline derivatives showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective concentrations for inducing cell death, highlighting the compound's potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. In vitro assays revealed that it exhibits notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The percentage of inhibition at 50 µM concentration was recorded at approximately 42.78% for this compound .

Table: Antimicrobial Activity

Pathogen% Inhibition (50 µM)
Staphylococcus aureus42.78 ± 4.86
Escherichia coliNot specified

Anti-inflammatory Effects

Quinazoline derivatives have been reported to possess anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in therapeutic applications .

Case Study:
In a controlled study, the compound demonstrated significant reduction in inflammation markers in animal models subjected to induced inflammatory conditions .

Wirkmechanismus

The biological activity of 5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to bind to enzymes and receptors. For example, it has been shown to interact with adenosine and benzodiazepine receptors, leading to its tranquilizing and sedative effects . The anticancer activity is believed to result from the inhibition of key enzymes involved in cell division and proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Activity
  • Target Compound: The 4-bromobenzylthio group may enhance antimicrobial activity due to the electron-withdrawing bromine atom, which increases electrophilicity and membrane penetration.
  • Analog 1 : ([1,2,4]Triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids (e.g., compounds 2a-d in ) exhibit antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8–64 µg/mL .
  • Analog 2 : 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles () show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 25–50 µg/mL) .
Adenosine Receptor Affinity
  • Target Compound: The methyl group at position 2 and bromobenzylthio substituent may modulate adenosine receptor (AR) binding.
  • Analog 3 : 2,5-Diphenyl[1,2,4]triazolo[1,5-c]quinazoline (13b , ) acts as a dual A₁/A₃ AR antagonist (Ki: A₁ = 51.6 nM, A₃ = 11.1 nM) .
  • Analog 4: 9-Chloro-2-(2-furyl)-5-phenylacetylamino[1,2,4]triazolo[1,5-c]quinazoline (MRS 1220) is a potent A₃ AR antagonist (Ki < 1 nM) .

Photophysical Properties

Triazoloquinazolines with extended π-systems, such as 5-aminobiphenyl derivatives (–3), exhibit strong fluorescence due to conjugation. For example:

  • Analog 5: 5-(4′-Diethylaminobiphenyl)-2-ethyl-[1,2,4]triazolo[1,5-c]quinazoline (5d) shows λem = 480 nm with a quantum yield (Φ) of 0.42 .
  • Target Compound : The bromine atom in the 4-bromobenzyl group may reduce fluorescence intensity due to heavy atom effects, but this requires experimental validation.

Physicochemical Properties

Property Target Compound* Analog 3 (13b) Analog 5 (5d)
Molecular Weight ~437.3 g/mol 341.4 g/mol 450.5 g/mol
Melting Point Not reported 166–168°C 112–114°C
LogP (Predicted) ~4.2 (highly lipophilic) 3.8 3.5
Key Functional Groups -SCH₂(4-BrC₆H₄), -CH₃ -C₆H₅ (positions 2,5) -N(Et)₂, -CH₂CH₃

*Calculated using ChemDraw and referenced data.

Biologische Aktivität

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing research on the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrN4OS, with a molecular weight of approximately 413.29 g/mol. The compound features a triazole ring fused with a quinazoline moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H13BrN4OS
Molecular Weight413.29 g/mol
InChIInChI=1S/C18H13BrN4OS/c1-11-20-17-14-4-2-3-5-15(14)21-18(23(17)22-11)25-10-16(24)12-6-8-13(19)9-7-12/h2-9H,10H2,1H3
InChIKeySTRXRAHZKOQULB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the formation of the triazole ring followed by substitution reactions to introduce the bromobenzyl thio group.

Anticancer Activity

Research has indicated that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, studies have shown that certain compounds in this class can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis markers like VEGF and MMP-9 .

Antihypertensive Effects

A series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their antihypertensive activity using animal models. Some compounds demonstrated notable effects on heart rate and blood pressure regulation. The tail cuff method was employed to assess these effects in vivo .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and quinazoline rings significantly affect biological activity. For example:

  • Substituents at different positions on the aromatic rings can enhance or reduce inhibitory potency against specific targets like thymidine phosphorylase.
  • The presence of electron-withdrawing groups (like bromine) has been associated with increased activity .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of 5-thioxo analogues of triazoloquinazolines:

  • Compounds were tested against several human cancer cell lines.
  • Results showed that certain derivatives had IC50 values in the micromolar range, indicating promising anticancer activity.

Case Study 2: Antihypertensive Studies
In another investigation:

  • A set of synthesized triazoloquinazolines was administered to hypertensive rat models.
  • Significant reductions in systolic blood pressure were noted compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(4-bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example, [1,2,4]triazolo[1,5-c]quinazoline derivatives are typically prepared by cyclizing thiosemicarbazide intermediates with substituted benzaldehydes or ketones under reflux conditions. The bromobenzylthio group can be introduced via nucleophilic substitution using 4-bromobenzyl mercaptan. Key steps include optimizing reaction time (e.g., 6–12 hours), temperature (80–120°C), and solvent systems (e.g., ethanol/DMF mixtures) to improve yields (39–72%) .
  • Characterization : Post-synthesis, confirm structure using 1^1H NMR (e.g., δ 2.5–3.0 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and LC-MS (m/z 400–450 range). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Methodology : Use a tiered approach:

Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via shake-flask method. Measure saturation concentration using UV-Vis spectroscopy (λmax ~270–300 nm for triazoloquinazolines) .

Stability : Incubate in PBS (37°C, 24–72 hours) and analyze degradation via HPLC. Monitor for precipitation or shifts in retention time .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • Single-crystal X-ray diffraction (if crystallizable): Resolve bond lengths/angles (e.g., C–S bond ~1.75–1.80 Å, Br–C bond ~1.90 Å) to confirm substitution patterns .
  • 13^{13}C NMR : Identify quinazoline carbons (δ 150–160 ppm) and bromobenzyl carbons (δ 120–130 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry predict the compound's binding affinity to target proteins?

  • Methodology :

Molecular docking (AutoDock Vina): Use crystal structures of target enzymes (e.g., kinases) to simulate ligand-receptor interactions. Focus on hydrogen bonding (triazole N atoms) and hydrophobic contacts (bromobenzyl group) .

DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response normalization : Re-analyze data using standardized units (e.g., IC50 in µM) and account for assay variability (e.g., cell line differences).
  • Meta-analysis : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .

Q. How can SAR studies optimize the compound's bioactivity?

  • Methodology :

Substituent variation : Synthesize analogs with modified thioether linkers (e.g., replacing bromobenzyl with fluorobenzyl) or methyl group substitution.

In vitro screening : Test analogs against disease-relevant targets (e.g., cancer cell lines) to correlate structural changes with potency. Prioritize derivatives showing ≥50% activity at 10 µM .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., reagent stoichiometry, temperature). For example, a 23^3 factorial design can identify interactions between solvent polarity, catalyst loading, and reaction time .
  • Quality control : Implement in-process LC-MS monitoring to detect intermediates and ensure reaction completion .

Q. How does the bromine substituent influence metabolic stability?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t1/2_{1/2}) with non-brominated analogs to assess debromination liability .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

Methodological Notes

  • Contradictions in evidence : While and emphasize traditional synthetic routes, highlights bromination via N-bromosuccinimide, suggesting alternative pathways for halogen introduction. Researchers should validate method applicability to the target scaffold .
  • Advanced characterization : For environmental impact studies (e.g., biodegradation), refer to protocols in , which outline compartmental distribution analysis and ecotoxicity assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.